molecular formula C11H11BrF3NO B7937252 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide

2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937252
M. Wt: 310.11 g/mol
InChI Key: DQTCVAIJHUILRS-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide (CAS 1517334-06-3) is a small molecule research chemical with a molecular weight of 310.11 g/mol and a molecular formula of C 11 H 11 BrF 3 NO . This compound features a benzamide core structure that is strategically functionalized with three distinct moieties: a bromo substituent, an N-isopropyl amide group, and a trifluoromethyl (CF 3 ) group. This specific arrangement makes it a valuable building block in medicinal chemistry and drug discovery research. The inclusion of the trifluoromethyl group is of particular interest, as this functional group is a established pharmacophore in modern agrochemical and pharmaceutical design . The CF 3 group can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and overall binding affinity to biological targets . Consequently, this compound serves as a key chemical intermediate for the synthesis of more complex molecules, such as Discoidin Domain Receptor (DDR) inhibitors, which are being investigated for the treatment of conditions like idiopathic pulmonary fibrosis . The bromine atom provides a reactive site for further functionalization via modern cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing researchers to rapidly generate chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromo-N-propan-2-yl-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCVAIJHUILRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the isopropyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

  • 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the benzamide framework. This property is crucial for developing new compounds with desired biological activities.

Reactivity and Functionalization

  • The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity in electrophilic aromatic substitution reactions. This makes it suitable for creating derivatives that can exhibit improved pharmacological profiles .

Biological Research Applications

Antimicrobial and Anticancer Properties

  • Preliminary studies have indicated that 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide may possess antimicrobial and anticancer activities. Research is ongoing to explore its potential as a lead compound in drug discovery efforts aimed at targeting specific biological pathways involved in disease processes.

Mechanism of Action

  • The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance binding affinity and specificity, potentially modulating biological pathways related to cell proliferation and apoptosis .

Medicinal Chemistry Applications

Drug Development

  • In medicinal chemistry, 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide is being investigated as a potential candidate for drug development. Its structural characteristics allow it to interact with various biological targets, making it a promising lead compound for further optimization in therapeutic applications .

Case Studies

  • A notable case study involved the optimization of compounds similar to 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide for their efficacy against viral infections, such as Ebola virus. Compounds derived from this class have shown significant antiviral activity, highlighting the potential of trifluoromethyl-substituted benzamides in combating infectious diseases .

Industrial Applications

Material Science

  • Beyond pharmaceuticals, this compound is also being explored in material science for developing new materials with unique properties. The incorporation of trifluoromethyl groups can enhance stability and reactivity, leading to innovative applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide 2-Br, 5-CF₃, N-isopropyl C₁₁H₁₀BrF₃NO 308.11 Carbodiimide-mediated coupling with isopropylamine High lipophilicity (CF₃), steric bulk (isopropyl); potential use in kinase inhibitors or agrochemicals.
5-Bromo-2-fluoro-N-methyl-benzamide (6c) 5-Br, 2-F, N-methyl C₈H₆BrFNO 230.04 T3P-mediated coupling with methylamine in DMF Enhanced solubility (F substituent); studied as a noncovalent SARS-CoV-2 protease inhibitor .
2-Amino-N-cyclohexyl-5-bromobenzamide (1a) 2-NH₂, 5-Br, N-cyclohexyl C₁₃H₁₇BrN₂O 309.19 EDCl/HOBt coupling with cyclohexylamine Amino group enables further functionalization; cyclohexyl moiety may improve membrane permeability.
5-Bromo-2-nitrobenzotrifluoride 5-Br, 2-NO₂, CF₃ C₇H₃BrF₃NO₂ 270.00 Not specified in evidence; likely nitration of bromobenzotrifluoride Nitro group enhances electrophilicity; used as an intermediate in explosives or dyes .

Structural and Electronic Differences

  • Trifluoromethyl vs. Fluoro/Nitro Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the fluoro group in compound 6c or the nitro group in 5-bromo-2-nitrobenzotrifluoride. This makes the target compound more resistant to oxidative metabolism .

Biological Activity

2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H11BrF3N
  • Molecular Weight : Approximately 306.11 g/mol

The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it suitable for various biological applications.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups are known to increase the compound's binding affinity and specificity, potentially modulating various biological pathways. For instance, the compound may inhibit enzyme activity by binding to active sites or alter receptor functions through interactions with key residues.

Antimicrobial Properties

Recent studies have indicated that 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The antimicrobial activity can be attributed to the structural features that enhance interaction with microbial targets.

Table 1: Antimicrobial Activity Data

Bacterial StrainInhibition Zone Diameter (mm)Minimum Bactericidal Concentration (µg/mL)
Staphylococcus aureus15250
Enterococcus faecium1762.5
Bacillus subtilis10100

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. It has been tested against various cancer cell lines, including MCF-7 breast cancer cells, demonstrating significant antiproliferative effects.

Table 2: Anticancer Activity Data

Cell LineIC50 (nM)Mechanism of Action
MCF-723Tubulin destabilization
MDA-MB-23130Apoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several benzamide derivatives, including 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide. Results indicated that this compound had superior activity against Enterococcus faecium compared to other derivatives, suggesting a potential lead in antibiotic development .
  • Anticancer Research : Another research focused on the compound's effect on breast cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide?

Q. How is the compound characterized using spectroscopic methods?

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to obtain intensity data.
  • Structure Solution : Employ SHELXD for phase determination via dual-space methods .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (target: R1 < 5%) .

Key Parameters :

ParameterValuePurpose
Resolution≤1.0 ÅReduces model bias
Twin Fraction<0.3For handling twinned crystals
Hydrogen PlacementRiding modelRefines positions computationally

Note : Mercury CSD 2.0 can visualize voids and packing patterns post-refinement .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assays : Use standardized enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) to minimize variability .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes to targets like DDR1/2 kinases .
  • Pathway Analysis : Map biochemical pathways (e.g., bacterial proliferation via acps-pptase inhibition) using KEGG or Reactome .

Case Example : Discrepancies in antibacterial activity may arise from differential pptase isoform targeting. Validate via:

  • Isoform-Specific Knockdowns : siRNA silencing in bacterial models .
  • Metabolomics : LC-MS profiling to track pathway intermediates (e.g., acyl carrier proteins) .

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